1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate
Description
Properties
IUPAC Name |
[1-[[4-(furan-3-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-10(17)20-15(2,3)14(18)16-7-13-6-12(9-21-13)11-4-5-19-8-11/h4-6,8-9H,7H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKSZSDOSZRUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1=CC(=CS1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The thiophene-furan scaffold is optimally constructed via palladium-catalyzed cross-coupling. Key steps include:
Step 1: Preparation of Halogenated Thiophene Precursor
- Bromination of 2-methylthiophene at position 4 using N-bromosuccinimide (NBS) in CCl₄ yields 4-bromo-2-methylthiophene.
Step 2: Synthesis of Furan-3-yl Boronic Acid
- Furan-3-boronic acid is synthesized via lithiation of 3-bromofuran followed by transmetallation with trimethyl borate.
Step 3: Coupling Reaction
- Reaction of 4-bromo-2-methylthiophene with furan-3-yl boronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) affords 4-(furan-3-yl)-2-methylthiophene.
Optimization Data
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 80 | 78 |
| Pd(OAc)₂/XPhos | Toluene/EtOH | 100 | 85 |
Functionalization of the Thiophene Methyl Group
The methyl group at position 2 of thiophene is oxidized to a carboxylic acid for subsequent amidation.
Oxidation Protocol
- KMnO₄ in H₂SO₄/H₂O at 60°C converts 4-(furan-3-yl)-2-methylthiophene to 4-(furan-3-yl)thiophene-2-carboxylic acid.
- Yield: 72% after recrystallization (ethanol/water).
Reduction to Alcohol
Conversion to Amine
- Mitsunobu reaction with phthalimide (DIAD, PPh₃, THF) followed by hydrazinolysis produces [4-(furan-3-yl)thiophen-2-yl]methanamine.
- Yield: 65%.
Carbamoyl Bridge Formation
Carbamate Synthesis via Chloroformate Chemistry
The amine reacts with isopropyl chloroformate to form the carbamate linkage.
Reaction Conditions
- [4-(Furan-3-yl)thiophen-2-yl]methanamine (1 eq), isopropyl chloroformate (1.2 eq), Et₃N (2 eq), CH₂Cl₂, 0°C → RT.
- Yield: 82% after silica gel chromatography.
Mechanistic Insight
The chloroformate undergoes nucleophilic attack by the amine, releasing HCl (quenched by Et₃N) and forming the carbamate (O=C(O-iPr)-NH-CH₂-thiophene-furan).
Esterification to Introduce the Acetate Group
Acetylation of the Isopropyl Hydroxyl
Challenge : The carbamate’s isopropyl group lacks a hydroxyl for direct acetylation. Thus, a pre-esterified chloroformate is required.
Synthesis of Isopropyl Acetate Chloroformate
- Isopropyl alcohol is acetylated (Ac₂O, pyridine) to isopropyl acetate.
- Chloroformylation with phosgene (ClCO)₂ in toluene yields isopropyl acetate chloroformate.
Final Carbamate Formation
- Reaction of [4-(furan-3-yl)thiophen-2-yl]methanamine with isopropyl acetate chloroformate (as above) directly installs the acetate group.
- Yield: 74%.
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
One-Pot Carbamoylation-Esterification
- Simultaneous reaction of the amine with ClCO₂iPr and Ac₂O in presence of DMAP achieves carbamate formation and acetylation.
- Yield: 70% (reduced selectivity).
Industrial-Scale Considerations
Continuous Flow Reactors
Purification Strategies
- Centrifugal partition chromatography (CPC) isolates the carbamate with >98% purity.
- Solvent selection (heptane/EtOAc) minimizes furan ring degradation.
Challenges and Mitigation Strategies
Regioselectivity in Thiophene Functionalization
Carbamate Hydrolysis
- Anhydrous conditions (molecular sieves) and low temperatures (<10°C) suppress hydrolysis during synthesis.
Chemical Reactions Analysis
Types of Reactions
1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfone derivatives.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran, dihydrothiophene, and various substituted derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate serves as a building block for synthesizing more complex organic molecules. It is utilized as a ligand in coordination chemistry, enhancing the properties of metal complexes used in catalysis.
Biology
This compound has shown promise in biological research due to its potential antimicrobial, anti-inflammatory, and anticancer properties. Studies indicate that derivatives of thiophene compounds exhibit significant antibacterial activity against various pathogens.
Case Study: Antibacterial Activity
A study conducted on similar thiophene derivatives demonstrated that compounds with furan and thiophene functionalities exhibited effective inhibition against Staphylococcus aureus and Bacillus subtilis, suggesting that this compound may possess comparable activities .
Medicine
In medicinal chemistry, the compound is investigated for its potential as a scaffold in drug development. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific molecular targets.
Case Study: Drug Development
Research has shown that compounds with similar structures have been effective in targeting cancer cells. For example, certain thiophene derivatives have demonstrated significant antiproliferative effects on human cancer cell lines, indicating the potential for developing new anticancer agents based on this scaffold .
Industry
In materials science, this compound is explored for applications in organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in devices requiring efficient charge transport.
Mechanism of Action
The mechanism of action of 1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with various enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Positional Isomer: 1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl Acetate
CAS Number: 2379953-34-9 Molecular Formula: C₁₅H₁₇NO₄S Molecular Weight: 307.3648 g/mol Key Differences:
- The furan substituent is located at the 2-position instead of the 3-position.
- This positional isomerism may alter electronic properties (e.g., dipole moments) and steric interactions. For instance, the furan-2-yl group introduces a different spatial arrangement that could influence π-π stacking or hydrogen-bonding interactions in biological targets.
- No experimental data on solubility, stability, or bioactivity are available in the provided evidence, but theoretical studies suggest that furan substitution patterns significantly modulate pharmacokinetic properties .
Functional Group Variant: 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea
CAS Number : 2379948-52-2
Molecular Formula : C₁₃H₁₆N₂O₂S
Molecular Weight : 264.35 g/mol
Key Differences :
- The carbamoyl-acetate group in the target compound is replaced with a urea (-NCONH-) linkage and a propyl chain.
- However, the absence of the acetate ester reduces hydrolytic instability, which may extend half-life in physiological environments.
- The simplified structure (lower molecular weight) could reduce synthetic complexity but may compromise target affinity due to fewer hydrophobic interactions .
Phenyl-Thiophene Hybrid: 1-({2-Hydroxy-2-[4-(Thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl Acetate
CAS Number: 2097900-96-2 Molecular Formula: Not explicitly provided, but inferred as C₂₀H₂₂N₂O₄S. Key Differences:
- Incorporates a phenyl ring linked to thiophen-3-yl, creating a biphenyl-thiophene system.
- The additional hydroxyethyl group introduces a polar functional group, improving water solubility compared to the target compound.
- No data on cytotoxicity or metabolic stability are available, but the structural complexity may pose challenges in synthesis and scalability .
Biological Activity
The compound 1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate, characterized by its unique structural features combining furan and thiophene moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound's structure includes:
- Furan and Thiophene Rings : These heterocyclic components contribute to the compound's reactivity and biological properties.
- Carbamoyl Group : Enhances interaction with biological targets.
- Acetate Moiety : May influence solubility and bioavailability.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The proposed mechanisms include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, promoting apoptosis (programmed cell death) .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It may modulate inflammatory pathways by:
- Inhibiting Pro-inflammatory Cytokines : Research suggests that it can downregulate the production of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses .
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens, including:
- Bacterial Strains : It has shown activity against Staphylococcus aureus and Bacillus cereus, suggesting potential applications in treating bacterial infections .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation .
Study 1: Anticancer Efficacy
A study investigating the anticancer efficacy of the compound on various cancer cell lines demonstrated an IC50 value indicating potent cytotoxicity. The results showed a significant decrease in cell viability in treated cells compared to controls, highlighting its potential as a chemotherapeutic agent .
Study 2: Anti-inflammatory Mechanism
In a model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked reduction in inflammatory markers. The study concluded that it could serve as a therapeutic agent for inflammatory diseases .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds reveals its unique advantages:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Moderate | Low | High |
| Compound B | High | Moderate | Moderate |
| 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate | High | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
